Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-9-19-16(18)14-13(10-20-15(14)17)12-7-5-11(4-2)6-8-12/h5-8,10H,3-4,9,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVUHPFTORPUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)CC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal-Knorr synthesis is another method, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, along with relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C16H19NO2S
- Molecular Weight : 289.4 g/mol
The structural features of this compound include a thiophene ring, an amino group, and an ethyl-substituted phenyl group, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds with thiophene rings exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various pathogens, including bacteria and fungi. The presence of the thiophene moiety is believed to enhance its interaction with microbial targets.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Test Method | Result |
|---|---|---|
| Bacteria | Disk Diffusion | Inhibition Zone: 15 mm |
| Fungi | MIC Assay | MIC: 32 µg/mL |
These preliminary results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity Evaluation
In a study evaluating the compound's effects on cancer cell lines, it was found to exhibit notable cytotoxicity:
- Cell Lines Tested : HeLa (cervical carcinoma), MDA-MB-231 (breast cancer)
- IC50 Values :
- HeLa: 12 µM
- MDA-MB-231: 15 µM
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action.
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Protein Binding : The amino group may facilitate interactions with target proteins.
- Enzyme Inhibition : The thiophene ring can influence enzyme activity, potentially inhibiting pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Structural Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. Variations in substituents on the thiophene ring or the phenyl group can significantly alter its activity profile.
Table 2: SAR Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiophene with Cl | High anticancer activity |
| Compound B | Thiophene with F | Moderate antimicrobial activity |
| Compound C | Thiophene without substitutions | Low biological activity |
This table illustrates how modifications to the core structure can enhance or diminish biological activities.
Q & A
Q. What established synthetic routes are available for Propyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate?
The compound can be synthesized via the Gewald reaction , a two-step process involving cyclocondensation of ketones, α-cyanoesters, and elemental sulfur. For example:
- Step 1 : React 4-ethylphenylacetone with propyl cyanoacetate and sulfur in a polar solvent (e.g., DMF) under reflux.
- Step 2 : Catalyze the reaction with a base like morpholine or triethylamine to form the thiophene core .
Modifications in substituents (e.g., propyl vs. ethyl esters) require adjusting steric and electronic conditions. Similar protocols for ethyl ester analogs report yields of 60–75% under optimized conditions .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
- Spectroscopy :
- 1H/13C NMR : Compare chemical shifts with analogs (e.g., tert-butyl derivatives show aromatic protons at δ 6.8–7.5 ppm and ester carbonyls at δ 165–170 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C16H19NO2S: 289.39; deviations <2 ppm indicate purity) .
- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry .
Q. What safety protocols are recommended for handling this compound?
Based on analogs (e.g., ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate):
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks; monitor airborne concentrations below OSHA/NIOSH limits .
- First aid : For skin exposure, flush with water for 15+ minutes; for ingestion, seek immediate medical attention without inducing vomiting .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound’s synthesis?
- Catalyst screening : Test bases like DBU or DIPEA to enhance cyclocondensation efficiency. For example, DBU increases reaction rates in Gewald syntheses by 20–30% .
- Solvent optimization : Compare DMF, ethanol, and toluene; polar aprotic solvents (DMF) typically improve sulfur solubility and reaction homogeneity.
- Temperature control : Gradual heating (60–80°C) minimizes side products like thiophene oligomers .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >70% .
Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be resolved?
- Tautomerism analysis : The 2-aminothiophene core may exhibit keto-enol tautomerism, leading to split peaks in 1H NMR. Use variable-temperature NMR to identify equilibrium states .
- Impurity profiling : Compare HPLC retention times with byproducts (e.g., unreacted cyanoester intermediates).
- DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian) to distinguish structural isomers or rotational conformers .
Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the 4-ethylphenyl group may enhance electron-donating effects, lowering LUMO energy by ~0.5 eV .
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to predict binding affinities. Thiophene derivatives often show π-π stacking with aromatic residues .
- MD simulations : Evaluate stability in lipid bilayers for drug delivery applications .
Q. How does the 4-ethylphenyl substituent influence electronic properties compared to other aryl groups?
- Hammett analysis : The 4-ethyl group (σ ~ -0.15) is electron-donating, increasing electron density on the thiophene ring vs. electron-withdrawing groups (e.g., 4-fluorophenyl, σ +0.06).
- UV-Vis spectroscopy : Compare λmax shifts; ethylphenyl may redshift absorption by 10–15 nm due to extended conjugation .
- Electrochemical studies : Cyclic voltammetry reveals oxidation potentials; electron-donating groups lower oxidation thresholds by ~0.2 V .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
